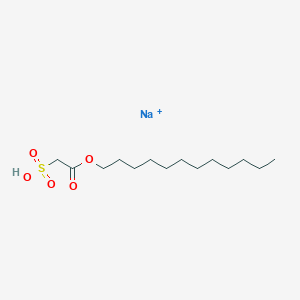

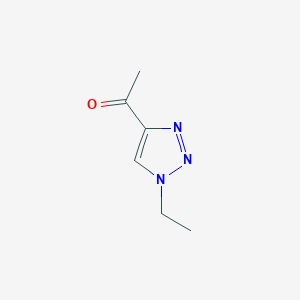

1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

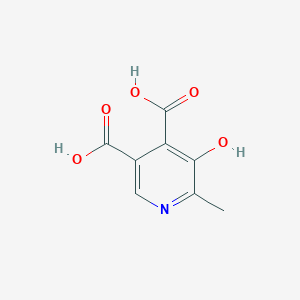

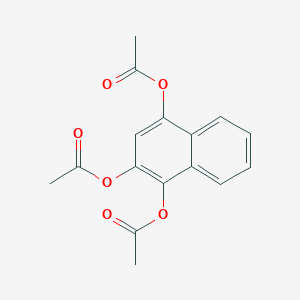

“1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone” is a compound that contains a 1,2,3-triazole ring, which is a class of heterocyclic compounds . The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The 1,2,3-triazole ring is known to play a vital role in pharmaceuticals and agrochemicals . Compounds containing this moiety have a broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

The synthesis of 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone or similar compounds often involves “Click” chemistry and Suzuki–Miyaura cross-coupling reactions . For instance, the synthesis of a triazole compound was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Chemical Reactions Analysis

The chemical reactions involving 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone or similar compounds often involve reactions with benzaldehydes to give the corresponding chalcones. These chalcones can then react with thiosemicarbazide to afford the corresponding pyrazolin-N-thioamides .科学的研究の応用

Synthesis and Characterization

1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone is involved in various synthetic pathways yielding compounds with potential biological activities. For instance, it has been used in the synthesis of substituted 1,2,3-triazoles with antimicrobial activity through 1,3-dipolar cycloaddition reactions. These synthesized compounds were characterized using techniques like IR, NMR, and mass spectrometry, highlighting their potential in antimicrobial applications (Holla et al., 2005).

Antimicrobial and Antifungal Activities

Several studies have synthesized and tested 1,2,3-triazole derivatives, including those derived from 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone, for antimicrobial and antifungal activities. New antifungal 1,2,4-triazoles showing significant activities against yeasts and filamentous fungi in vitro have been reported, indicating the role of such compounds in developing antifungal agents (Eto et al., 2000).

Corrosion Inhibition

The application of 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone extends into corrosion inhibition. A study on the synthesis and comparative study of novel triazole derived as a corrosion inhibitor for mild steel in hydrochloric acid medium has shown promising results. The synthesized compounds, characterized by NMR and FTIR, demonstrated high inhibition efficiency, suggesting their potential as corrosion inhibitors in industrial applications (Jawad et al., 2020).

Drug Discovery and Pharmaceutical Research

In the realm of pharmaceutical research, 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone derivatives have been explored for their potential in drug discovery. For example, compounds synthesized from this key intermediate have been evaluated for cytotoxicity and potential anticancer activities, demonstrating the broad spectrum of applications in designing novel therapeutic agents (Rashdan et al., 2021).

将来の方向性

The future directions for research on 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone and similar compounds could involve further exploration of their biological activities, such as their potential as inhibitors against other enzymes. Additionally, further investigation on their absorption, distribution, metabolism, excretion, and toxicity (ADMET) could provide valuable information for their potential use as therapeutic agents .

特性

IUPAC Name |

1-(1-ethyltriazol-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-9-4-6(5(2)10)7-8-9/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXMSNXYVWPTBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B154653.png)

![[(2-Oxonaphthalen-1-ylidene)methylamino]urea](/img/structure/B154664.png)